Manumycin F

Structure-activity relationship Polyketide biosynthesis Pharmacophore mapping

Manumycin F (CAS 156317-47-4, molecular formula C₃₁H₃₄N₂O₇, MW 546.61) is a type I polyketide antibiotic belonging to the manumycin group of microbial secondary metabolites. It is isolated from the fermentation broth of Streptomyces sp.

Molecular Formula C31H34N2O7
Molecular Weight 546.6 g/mol
CAS No. 156317-47-4
Cat. No. B134923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManumycin F
CAS156317-47-4
Synonymsmanumycin F
Molecular FormulaC31H34N2O7
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O
InChIInChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37)/b2-1+,4-3+,12-6+,15-9+,16-10+,19-11+
InChIKeySSHVAUUEPNULMP-XCTDESGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manumycin F (CAS 156317-47-4): Structural and Biological Baseline for Procurement Evaluation


Manumycin F (CAS 156317-47-4, molecular formula C₃₁H₃₄N₂O₇, MW 546.61) is a type I polyketide antibiotic belonging to the manumycin group of microbial secondary metabolites [1]. It is isolated from the fermentation broth of Streptomyces sp. strain WB-8376 and was first reported alongside manumycins E and G in 1994 [1]. The compound possesses the characteristic 2-amino-4-hydroxy-5,6-epoxycyclohex-2-enone (mC₇N) core with an epoxide at C-5/C-6, placing it in type Ia of the manumycin structural classification [2]. Its defining structural feature—a cyclohexyl terminus on the upper polyketide side chain—is shared by only four other members among the 23 known manumycin-group metabolites: alisamycin, ent-alisamycin, asukamycin, and nisamycin [2]. Manumycin F exhibits activity against Gram-positive bacteria and Escherichia coli, moderate inhibitory effects on p21 Ras protein farnesylation, and weak cytotoxicity against the human colon tumor cell line HCT-116 [1].

Why Manumycin F Cannot Be Substituted by Other Manumycin-Class Compounds for Targeted Research Applications


Members of the manumycin antibiotic class share a conserved mC₇N core but diverge substantially in upper side chain structure, oxirane stereochemistry, and biological selectivity profiles [1]. These structural variations translate into measurable differences in farnesyltransferase (FTase) inhibitory potency, antibacterial spectrum breadth, and antifungal activity that preclude simple functional interchange. The 23 known manumycin-group metabolites span a molecular weight range from 501 to 552 Da with 14 distinct upper chain types, each conferring unique target-binding geometries [1]. Specifically, Manumycin F carries a cyclohexyl upper chain terminus and a probable 5S,6R oxirane configuration—features that differentiate it from the more extensively studied Manumycin A (branched aliphatic upper chain, 5R,6S configuration) and from its closest co-isolated congeners Manumycin E and Manumycin G [1]. These structural differences correlate with a distinct biological fingerprint: moderate FTase inhibition (IC₅₀ ~5 μM), Gram-positive-restricted antibacterial activity, and complete absence of antifungal effect—a profile that diverges sharply from Manumycin A's potent FTase inhibition (IC₅₀ 30 nM) and documented anti-Candida activity [2]. For researchers requiring a manumycin-type tool compound with defined, narrow-spectrum bioactivity and a cyclohexyl-containing pharmacophore, substitution with Manumycin A, E, or G would yield materially different experimental outcomes.

Manumycin F Quantitative Differentiation Evidence: Comparator-Based Analysis for Informed Compound Selection


Cyclohexyl Upper Side Chain Distinguishes Manumycin F from Manumycin A's Branched Aliphatic Substituent

Manumycin F carries a cyclohexyl ring at the terminus of its upper polyketide side chain, in contrast to Manumycin A which bears a branched aliphatic (6′R)-2-methylhexanoyl-derived upper chain [1]. This structural distinction is classified among 14 different upper chain types across the 23 manumycin-group metabolites and is otherwise found only in alisamycin, ent-alisamycin, asukamycin, and nisamycin [1]. The cyclohexyl moiety arises from a distinct biosynthetic starter unit for polyketide assembly, fundamentally altering the terminal steric bulk and lipophilicity of the molecule [1]. Manumycins E and G, co-isolated with F from the same producing strain, lack this cyclohexyl terminus and instead possess alternative upper chain structures [2].

Structure-activity relationship Polyketide biosynthesis Pharmacophore mapping

Stereochemical Divergence at C-5/C-6 Oxirane: 5S,6R in Manumycin F versus 5R,6S in Manumycin A, E, and G

CD exciton chirality analysis of oxidative degradation products (epoxybenzoquinones) has established that most type I manumycin-group metabolites possess the 5R,6S oxirane configuration—including Manumycin A, Manumycin E, and Manumycin G [1]. However, independent CD analysis indicates that nisamycin, alisamycin, and probably Manumycin F adopt the inverted 5S,6R configuration [1]. This stereochemical divergence at the central epoxycyclohexenone core may alter the spatial orientation of the upper and lower polyene amide chromophores, which in turn affects chiroptical properties and potentially target recognition [1]. The assignment for Manumycin F is noted as probable rather than definitive, warranting confirmatory studies [1].

Stereochemistry-activity relationships Circular dichroism spectroscopy Chiral natural products

Absence of Antifungal Activity Differentiates Manumycin F from Manumycin A

Manumycin F demonstrates no detectable activity against fungi, as confirmed in the primary characterization study where manumycins E, F, and G all lacked antifungal effects [1]. This represents a clear biological differentiator from Manumycin A, which exhibits measurable antifungal activity against Candida albicans with a reported MIC of 21 μg/mL and against clinical Candida isolates with MIC ranges of 13 to >25 μM [2]. Additionally, Manumycin A shows activity against Aspergillus species with MICs of 200–400 μM [2]. The absence of antifungal activity in Manumycin F may be linked to its specific upper chain cyclohexyl terminus and/or stereochemical configuration, as other cyclohexyl-bearing manumycins (alisamycin, MIC 10 μg/mL against C. albicans) retain antifungal properties [1]. This suggests that antifungal activity within the manumycin class is not solely determined by the upper chain terminus but involves a more complex structure-activity interplay [1].

Antifungal screening Selective antibacterial agents Antimicrobial spectrum

Farnesyltransferase Inhibitory Potency: Moderate (Manumycin F) versus Potent (Manumycin A)

Manumycin F inhibits RAS farnesyltransferase (FTase) with an IC₅₀ of approximately 5 μM, classified as a moderate inhibitory effect on p21 Ras protein farnesylation [1]. In contrast, Manumycin A is a potent, selective, and competitive FTase inhibitor with reported IC₅₀ values of 30 nM (isolated enzyme assay using recombinant FTase) and 5 μM in cellular contexts, along with a Ki of 1.2 μM against rat brain FTase with respect to farnesyl pyrophosphate . Manumycin A also demonstrates clear selectivity over geranylgeranyltransferase I (GGTase I, IC₅₀ = 180 μM), yielding a >36-fold (cellular) to >6,000-fold (isolated enzyme) selectivity window . Comparable selectivity data for Manumycin F against GGTase are not reported, representing a significant data gap in evaluating its target engagement profile [1].

Ras farnesyltransferase inhibition Enzyme inhibition IC50 Cancer target engagement

Narrow Antibacterial Spectrum with Gram-Positive/E. coli Restriction Contrasts with Manumycin A's Broader Profile

Manumycin F exhibits antibacterial activity restricted to Gram-positive bacteria and Escherichia coli, with very weak or absent activity against other Gram-negative organisms and no effect on fungi [1]. Manumycins E and G share this identical spectrum, indicating it is a conserved feature of the WB-8376-derived subgroup [1]. Manumycin A, by contrast, shows broader activity that extends to mycobacteria and Candida species (weak), reflecting its distinct upper chain and stereochemistry [2]. Specific MIC values for individual Gram-positive species (e.g., Bacillus subtilis, Staphylococcus aureus) are reported in the primary paper for manumycins E, F, and G and provide quantitative differentiation within the class [1]. Notably, the narrow spectrum of Manumycin F may be advantageous in mixed-microbiome studies where selective Gram-positive targeting is desired without disrupting Gram-negative commensals.

Antibacterial spectrum Gram-positive selective Escherichia coli susceptibility

High-Value Application Scenarios for Manumycin F (CAS 156317-47-4) in Scientific Research and Industrial Procurement


Structure-Activity Relationship (SAR) Studies on the Role of the Cyclohexyl Upper Chain in FTase Binding

Manumycin F serves as a critical comparator in manumycin SAR programs investigating how upper side chain terminus structure modulates farnesyltransferase binding affinity [1]. Its cyclohexyl terminus, combined with probable 5S,6R stereochemistry, creates a distinct pharmacophore geometry relative to the branched-aliphatic-chain, 5R,6S-configured Manumycin A [1]. Researchers can systematically interrogate the contribution of terminal steric bulk, chain flexibility, and oxirane stereochemistry to FTase IC₅₀ differences (~5 μM for F vs. 30 nM isolated-enzyme IC₅₀ for A) . Cross-referencing with alisamycin (cyclohexyl-bearing, 5S,6R, but retaining antifungal activity) further isolates upper chain effects from stereochemical contributions [1].

Gram-Positive-Selective Antibacterial Screening in Mixed-Microbiome or Fungal Co-Culture Systems

Manumycin F's complete lack of antifungal activity, confirmed in the primary isolation study [1], makes it uniquely suited for antibacterial screening applications where fungal growth is present or expected. Unlike Manumycin A, which exhibits anti-Candida activity (MIC 21 μg/mL) and activity against Aspergillus (MIC 200–400 μM) , Manumycin F allows researchers to attribute growth inhibition exclusively to antibacterial mechanisms. This is particularly valuable in natural product dereplication workflows, soil microbiome studies, and gut microbiota research where bacterial-fungal co-cultures are standard [1].

Moderate-Affinity FTase Probe for Partial Target Engagement and Dose-Response Profiling

For studies requiring graded FTase inhibition rather than near-complete target saturation, Manumycin F (FTase IC₅₀ ~5 μM) provides a more tractable dynamic range than Manumycin A (isolated enzyme IC₅₀ 30 nM) [1]. At typical screening concentrations of 1–50 μM, Manumycin F enables observation of partial Ras farnesylation inhibition without the confounding cytotoxicity that accompanies complete FTase blockade by potent inhibitors [1]. Its weak HCT-116 cytotoxicity (IC₅₀ 15.6 μg/mL, ~28.5 μM) further supports its use as a moderate-strength probe where cell viability must be preserved during target engagement studies [1]. This profile is relevant for investigating non-oncogenic Ras-dependent processes such as immune cell signaling and developmental biology applications.

Stereochemical Probe in CD-Based Chiroptical Studies of Manumycin-Class Conformational Effects

Manumycin F's probable 5S,6R oxirane configuration—inverted relative to the 5R,6S majority of type I manumycins including Manumycin A, E, and G [1]—positions it as a valuable stereochemical comparator for circular dichroism (CD) and chiroptical property investigations. The well-characterized CD spectrum of Manumycin A (negative couplet: [θ]₃₁₉ = −32,000) [1] provides a reference against which Manumycin F's distinct Cotton effects can be evaluated to isolate the contribution of oxirane stereochemistry to the exciton chirality of the two polyene amide chromophores [1]. This application is relevant for natural product structure elucidation laboratories and groups developing CD-based configurational assignment protocols for epoxyquinone natural products.

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